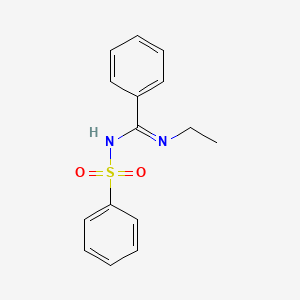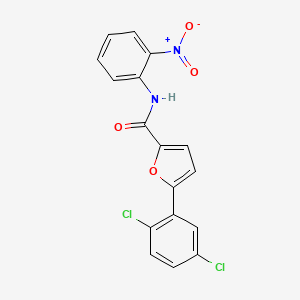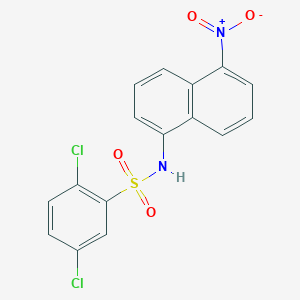
N-ethyl-N'-(phenylsulfonyl)benzenecarboximidamide
説明
N-ethyl-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as EPN, is a chemical compound that has been widely used in scientific research. It belongs to the class of organophosphate compounds and is known for its insecticidal properties. EPN has been extensively studied for its potential use as a tool in biochemical and physiological research.
科学的研究の応用
EPN has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in increased synaptic transmission. EPN has also been used to study the role of acetylcholine in synaptic plasticity and memory formation.
作用機序
EPN is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased synaptic transmission. The inhibition of acetylcholinesterase is also responsible for the insecticidal properties of EPN.
Biochemical and Physiological Effects
EPN has been shown to have a number of biochemical and physiological effects. It has been shown to increase synaptic transmission, leading to improved memory and learning. EPN has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. In addition, EPN has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
実験室実験の利点と制限
EPN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-understood mechanism of action and has been extensively studied in scientific research. However, there are also limitations to the use of EPN in lab experiments. It is a toxic compound and must be handled with care. In addition, its effects on different organisms and tissues may vary, making it important to carefully consider the experimental design.
将来の方向性
There are a number of future directions for research on EPN. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have the toxic effects of EPN. Another area of interest is the use of EPN in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. EPN may also have applications in the development of new insecticides and other agricultural products.
Conclusion
In conclusion, EPN is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have a number of biochemical and physiological effects and has been used to study the role of acetylcholine in synaptic plasticity and memory formation. While there are limitations to its use in lab experiments, EPN remains a valuable tool for researchers in a variety of fields.
特性
IUPAC Name |
N-(benzenesulfonyl)-N'-ethylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-16-15(13-9-5-3-6-10-13)17-20(18,19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZEAXYSLBLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-N'-ethylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)
![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)

![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)
![1-benzyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079287.png)

![3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4079291.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4079304.png)
![ethyl 4-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4079307.png)